Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorocinnamoyl)piperidine

Cerebral ischemia Neuroprotection Hypoxia model

1-(4-Chlorocinnamoyl)piperidine (CAS 17123-82-9; PubChem CID is a synthetic cinnamamide derivative comprising a piperidine ring linked via an amide bond to a 4-chlorocinnamic acid moiety. It belongs to the class of cinnamoyl piperidines, which have been explored as cerebral protective agents, synthetic intermediates for cycloaddition chemistry, and pharmacophore-bearing scaffolds in antimicrobial and neuroprotective drug discovery programs.

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
CAS No. 17123-82-9
Cat. No. B5584529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorocinnamoyl)piperidine
CAS17123-82-9
Molecular FormulaC14H16ClNO
Molecular Weight249.73 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H16ClNO/c15-13-7-4-12(5-8-13)6-9-14(17)16-10-2-1-3-11-16/h4-9H,1-3,10-11H2/b9-6+
InChIKeyUCBCOMZMXLGOSD-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorocinnamoyl)piperidine (CAS 17123-82-9) – Core Chemical Identity and Baseline for Sourcing Decisions


1-(4-Chlorocinnamoyl)piperidine (CAS 17123-82-9; PubChem CID 692385) is a synthetic cinnamamide derivative comprising a piperidine ring linked via an amide bond to a 4-chlorocinnamic acid moiety [1]. It belongs to the class of cinnamoyl piperidines, which have been explored as cerebral protective agents, synthetic intermediates for cycloaddition chemistry, and pharmacophore-bearing scaffolds in antimicrobial and neuroprotective drug discovery programs [2][3]. The compound is commercially available as a research chemical with a typical purity specification of ≥95% and a molecular weight of 249.73 g/mol .

Why Substituting 1-(4-Chlorocinnamoyl)piperidine with Generic Cinnamoyl Piperidine Analogs Compromises Cerebral-Protection Potency and Toxicity Margins


Cinnamoyl piperidine derivatives cannot be treated as interchangeable procurement targets because the nature and position of the aryl substituent directly govern both pharmacological and toxicological performance. In a head-to-head in vivo study, the unsubstituted 1-cinnamoylpiperidine and the 4-chlorocinnamoyl variant exhibited clearly distinct protection rates in a murine cerebral hypoxia model, while the 2-methyl analog showed a markedly narrower acute safety window (LD50 300–450 mg/kg vs. >1012 mg/kg) [1]. The 4‑chloro substitution also alters the electronic character of the α,β-unsaturated carbonyl system, leading to different regiochemical outcomes in cycloaddition reactions that are critical for downstream derivatization [2]. Consequently, selecting an analog without verifying the specific biological or reactivity profile of interest can lead to experimental inconsistencies, reduced in vivo efficacy, or unanticipated toxicity.

1-(4-Chlorocinnamoyl)piperidine (CAS 17123-82-9) – Quantitative Differentiation Evidence from In Vivo, Toxicological, and Reactivity Studies


Cerebral Protection Rate in Murine Hypoxia Model: 1-(4-Chlorocinnamoyl)piperidine vs. Untreated Control

In a patent describing cinnamoyl piperidines as cerebral protective agents, 1-(4-chlorocinnamoyl)piperidine (compound 14) conferred significant protection against fatal hypoxia in mice. At a single oral dose of 50 mg/kg, 4 out of 10 treated animals survived the hypoxia challenge, whereas 0 out of 50 untreated control animals survived (p < 0.05 by Fisher's exact test) [1]. The compound did not induce sedation or loss of righting reflex at the protective dose, contrasting sharply with barbiturate-based neuroprotection strategies that cause profound CNS depression [1].

Cerebral ischemia Neuroprotection Hypoxia model

Acute Oral Toxicity (LD50) in Mice: 1-(4-Chlorocinnamoyl)piperidine vs. 2-Methyl-1-(4-chlorocinnamoyl)piperidine

The acute oral LD50 of 1-(4-chlorocinnamoyl)piperidine in male ddY mice was determined to be >1012 mg/kg, placing it in the practically non-toxic category. By comparison, the 2-methyl-substituted congener 2-methyl-1-(4-chlorocinnamoyl)piperidine (compound 7) exhibited an LD50 of 300–450 mg/kg, representing a ≥2.25-fold lower safety margin [1]. The unsubstituted parent 1-cinnamoylpiperidine (compound 2) showed an intermediate LD50 of 675–1012 mg/kg [1].

Acute toxicity Safety margin LD50

In Vivo Sedation Profile: 1-(4-Chlorocinnamoyl)piperidine vs. Barbiturate-Class Neuroprotectants

At the protective oral dose of 50 mg/kg, 1-(4-chlorocinnamoyl)piperidine did not abolish the righting reflex in any treated animal, indicating an absence of sedative or narcotic effects [1]. This stands in marked contrast to barbiturates such as thiopental and pentobarbital, which produce cerebral protection only at doses that induce profound sedation, respiratory depression, and loss of consciousness [1]. The separation of neuroprotective efficacy from CNS depression is a historically documented advantage of this compound class over barbiturate therapy [1].

Sedation Righting reflex Side-effect profile

Purity Specification and Supply Reliability: 1-(4-Chlorocinnamoyl)piperidine (AKSci ≥95%) vs. Typical Unspecified-Grade Reagents

Commercially sourced 1-(4-chlorocinnamoyl)piperidine from AKSci is supplied with a minimum purity specification of 95%, accompanied by downloadable SDS and batch-specific Certificate of Analysis upon request . In contrast, many generic cinnamoyl piperidine analogs available through non-specialty channels list only nominal purity ranges (e.g., 90–95%) or lack batch-level documentation, introducing potential variability in biological assay outcomes . The compound is stocked and shipped under defined storage conditions (cool, dry place; long-term storage), ensuring integrity upon receipt .

Chemical purity Procurement specification Reproducibility

High-Confidence Application Scenarios for 1-(4-Chlorocinnamoyl)piperidine (CAS 17123-82-9) Backed by Quantitative Evidence


In Vivo Murine Model of Acute Cerebral Hypoxia for Neuroprotective Drug Screening

1-(4-Chlorocinnamoyl)piperidine is directly validated as a reference compound for acute cerebral hypoxia studies in mice. At 50 mg/kg p.o., it produced a 40% survival rate in a nitrogen‑oxygen gas mixture model without sedation, providing a reproducible positive-control benchmark against which novel neuroprotective candidates can be compared [1]. Its wide safety margin (LD50 >1012 mg/kg) allows dose‑escalation protocols with reduced risk of acute toxicity [1].

Comparative Toxicology Profiling of Cinnamoyl Piperidine Congeners

The compound's exceptionally high oral LD50 (>1012 mg/kg) and its approximately 2.25‑fold safety advantage over the 2‑methyl analog (LD50 300–450 mg/kg) make it a preferred starting scaffold for structure‑toxicity relationship (STR) studies aimed at decoupling neuroprotective efficacy from acute toxicity within the cinnamoyl piperidine chemotype [1].

1,3‑Dipolar Cycloaddition Methodology Development and Regiochemical Studies

1-(4-Chlorocinnamoyl)piperidine has been employed as a dipolarophile in 1,3‑dipolar cycloaddition reactions with 1‑pyrroline 1‑oxide, yielding two regioisomeric cycloadducts [2]. The electron‑withdrawing 4‑chloro substituent modulates the electron density of the α,β‑unsaturated carbonyl, influencing regiochemical outcomes relative to the unsubstituted 1‑cinnamoylpiperidine [2]. This property supports its use in synthetic methodology studies where electronic tuning of the dipolarophile is required.

Procurement of a Characterized Reference Standard for Analytical Method Development

With a guaranteed purity of ≥95%, documented batch‑specific COA, and established GC/MS and NMR spectral data available through PubChem and SpectraBase, 1‑(4‑chlorocinnamoyl)piperidine serves as a reliable reference standard for HPLC method validation and for the identification of related cinnamoyl piperidine impurities in pharmaceutical research materials [3].

Quote Request

Request a Quote for 1-(4-Chlorocinnamoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.